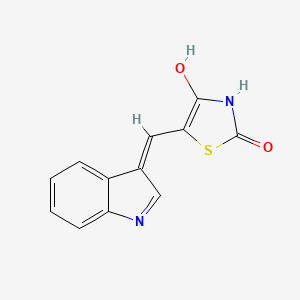

(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione is a synthetic organic compound that features both indole and thiazolidine-2,4-dione moieties. Compounds containing these functional groups are often of interest due to their potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione typically involves the condensation of 1H-indole-3-carbaldehyde with thiazolidine-2,4-dione. This reaction is often carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction is usually performed under reflux conditions in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions may convert the compound into its corresponding reduced forms.

Substitution: The indole and thiazolidine rings can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution could introduce various functional groups onto the indole or thiazolidine rings.

Applications De Recherche Scientifique

Chemistry

In chemistry, (Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, this compound is of interest due to its potential interactions with biological targets. It may exhibit various biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicine, compounds containing indole and thiazolidine-2,4-dione moieties are investigated for their therapeutic potential. They may serve as lead compounds in the development of new drugs for treating diseases like cancer, diabetes, and infections.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mécanisme D'action

The mechanism of action of (Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, the compound might inhibit a key enzyme involved in a disease process, thereby exerting its therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione: Unique due to its specific combination of indole and thiazolidine-2,4-dione moieties.

Indole-3-carbaldehyde: Shares the indole moiety but lacks the thiazolidine-2,4-dione ring.

Thiazolidine-2,4-dione derivatives: Contain the thiazolidine-2,4-dione ring but lack the indole moiety.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other compounds with only one of these moieties.

Activité Biologique

(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione is a synthetic compound that combines the structural features of indole and thiazolidine-2,4-dione. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound is synthesized through the condensation of 1H-indole-3-carbaldehyde with thiazolidine-2,4-dione in the presence of a base such as piperidine or pyridine, typically under reflux conditions in solvents like ethanol or methanol. The unique combination of functional groups in this compound contributes to its diverse biological activities.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, a study focusing on its derivatives demonstrated that certain compounds showed favorable cytotoxicity against the MCF-7 breast cancer cell line. The mechanism involves inhibition of cyclin-dependent kinase 6 (CDK6), which plays a crucial role in cell cycle regulation .

Table 1: Cytotoxicity of Indole-Thiazolidinedione Derivatives on MCF-7 Cells

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound 10 | 15.2 | CDK6 Inhibition |

| Compound 15 | 10.5 | CDK6 Inhibition |

| Compound 18 | 12.8 | CDK6 Inhibition |

These compounds were found to significantly alter gene expression related to tumor suppression and apoptosis, indicating their potential as therapeutic agents in cancer treatment .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. A study reported that derivatives of thiazolidinediones exhibit varying degrees of antimicrobial activity against several pathogens. For example, modifications to the indole moiety can enhance antifungal activity .

Table 2: Antimicrobial Activity of Thiazolidinedione Derivatives

| Compound | Microbial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Compound C | C. albicans | 20 |

The results suggest that structural modifications can lead to improved efficacy against specific microbial strains.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies where thiazolidinedione derivatives were shown to reduce inflammation markers in vitro and in vivo. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Binding : It can bind to receptors that modulate various biological pathways.

- Gene Expression Modulation : Changes in gene expression profiles have been observed upon treatment with this compound, particularly in cancer cell lines .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of thiazolidinediones for their anticancer properties. The study demonstrated that certain modifications significantly enhanced their cytotoxic effects on cancer cells while maintaining low toxicity towards normal cells .

Another study focused on the antimicrobial efficacy of these compounds against resistant strains, showcasing their potential as alternative therapeutic agents in combating infections caused by multidrug-resistant bacteria .

Propriétés

Numéro CAS |

139336-32-6 |

|---|---|

Formule moléculaire |

C12H8N2O2S |

Poids moléculaire |

244.27 g/mol |

Nom IUPAC |

4-hydroxy-5-(indol-3-ylidenemethyl)-3H-1,3-thiazol-2-one |

InChI |

InChI=1S/C12H8N2O2S/c15-11-10(17-12(16)14-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,15H,(H,14,16) |

Clé InChI |

HNYJSNHOKJLPCW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC3=C(NC(=O)S3)O)C=N2 |

SMILES canonique |

C1=CC=C2C(=C1)C(=CC3=C(NC(=O)S3)O)C=N2 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.